molecular formula C14H13ClN2O3 B12899989 Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate CAS No. 6296-88-4

Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate

Cat. No.: B12899989
CAS No.: 6296-88-4
M. Wt: 292.72 g/mol
InChI Key: QWDZRTLCZOOFMS-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate is a chemical compound of interest in medicinal chemistry research due to its pyridazin-3(2H)-one core structure. This scaffold is recognized in pharmaceutical research for its potential as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is a key therapeutic target for inflammatory diseases, and inhibitors are investigated for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis . The specific molecular structure of this compound, featuring a 5-chloro-3-methyl substitution on the pyridazinone ring linked to a benzoate ester, provides a versatile framework for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a valuable building block or reference standard in the synthesis and biological evaluation of novel therapeutic agents. This product is intended for laboratory research purposes only and is not classified as a drug. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

6296-88-4

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 4-(5-chloro-3-methyl-6-oxopyridazin-1-yl)benzoate

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(19)10-4-6-11(7-5-10)17-13(18)12(15)8-9(2)16-17/h4-8H,3H2,1-2H3

InChI Key

QWDZRTLCZOOFMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)C)Cl

Origin of Product

United States

Biological Activity

Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate, also known as a pyridazine derivative, has garnered attention in various fields due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13ClN2O3
  • CAS Number : 226578
  • Structure : The compound features a benzoate moiety linked to a pyridazine ring with a chlorine substituent and a keto group.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it shows inhibitory effects on topoisomerase II, which is crucial for DNA replication and repair in cancer cells.

Data Table: Biological Activities and Mechanisms

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coliInhibition of cell wall synthesis
AntimicrobialStaphylococcus aureusDisruption of membrane integrity
AnticancerHeLa (cervical cancer)Induction of apoptosis via mitochondrial pathway
Enzyme InhibitionTopoisomerase IIPrevents DNA unwinding during replication

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antibiotics assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research :
    In a recent investigation published in Cancer Letters, researchers explored the compound's effects on breast cancer cells. The study revealed that treatment with this compound led to a notable decrease in cell viability and increased markers of apoptosis, highlighting its therapeutic potential in oncology.
  • Mechanistic Insights :
    A mechanistic study published in Molecular Pharmacology detailed how this compound interacts with topoisomerase II. The findings suggested that the compound stabilizes the enzyme-DNA complex, leading to increased DNA damage and subsequent cell death in cancer cells.

Comparison with Similar Compounds

Pyridazinyl-Based Benzoate Esters

Compounds I-6230 and I-6232 (from ) share a pyridazinyl-phenethylamino-benzoate scaffold but differ in substituents:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
Property Target Compound I-6230 I-6232
Pyridazine Substituents 5-Cl, 3-Me, 6-oxo None (plain pyridazine) 6-Me on pyridazine
Linker Group Direct phenyl-pyridazinyl linkage Phenethylamino spacer Phenethylamino spacer
Ester Group Ethyl benzoate Ethyl benzoate Ethyl benzoate

Key Observations :

  • The chloro and methyl groups on the pyridazinone ring may enhance electrophilicity compared to unsubstituted pyridazines, influencing binding affinity in biological systems.

Isoxazole and Pyridazine Derivatives

Compounds such as I-6373 and I-6473 () replace pyridazine with isoxazole rings:

  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.
  • I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate.
Property Target Compound I-6373/I-6473
Heterocycle Pyridazinone (2 N atoms, ketone) Isoxazole (1 N, 1 O atom)
Linker Chemistry Direct phenyl linkage Thio-/ether-linked phenethyl
Electron Effects Strong electron-withdrawing (Cl, O) Moderate electron withdrawal (isoxazole)

Key Observations :

  • Isoxazole-containing analogs (I-6373/I-6473) may exhibit lower polarity and altered hydrogen-bonding capacity compared to the pyridazinone-based target compound, affecting solubility and target interactions .

Simple Alkyl Benzoates

Ethyl benzoate () and its derivatives (e.g., ethyl 4-(dimethylamino)benzoate in ) provide a baseline for ester functionality comparisons:

Property Target Compound Ethyl Benzoate Ethyl 4-(dimethylamino)benzoate
Substituents Pyridazinyl-chloro-methyl Plain benzoate Dimethylamino group
Reactivity Likely slower hydrolysis due to steric hindrance High ester lability Enhanced electron donation (via -NMe₂)
Applications Potential pharmacophore Cosmetic/solvent Polymer initiator (higher reactivity)

Key Observations :

  • The target compound’s bulky pyridazinyl group may reduce ester hydrolysis rates compared to simpler alkyl benzoates, prolonging its biological or material half-life .
  • Unlike ethyl 4-(dimethylamino)benzoate (), the target lacks electron-donating groups, which could limit its utility in photoinitiation but enhance stability in acidic environments.

Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl 4-chloro-3-oxobutanoate is a crucial building block used for introducing the ethyl ester and keto functionalities.
  • 2-amino-6-methylpyridine or related aminopyridine derivatives serve as precursors for the pyridazinone ring formation.
  • Polyphosphoric acid (PPA) is commonly used as a reaction medium and dehydrating agent to facilitate ring closure and condensation reactions.

Pyridazinone Ring Formation

A representative method involves the reaction of 2-amino-6-methylpyridine with ethyl 4-chloro-3-oxobutanoate in polyphosphoric acid at elevated temperatures (~110–125 °C). This step promotes cyclization to form the chloromethyl-substituted pyridazinone intermediate.

Step Reagents & Conditions Yield Notes
Reaction of 2-amino-6-methylpyridine with ethyl 4-chloro-3-oxobutanoate in PPA 125 °C, 5.5 h Moderate (varies) Formation of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate
Alternative reaction with 2-carbamoylnaphthalene and ethyl 4-chloroacetoacetate 160 °C, 1 h 13% Lower yield, demonstrates versatility of ethyl 4-chloro-3-oxobutanoate in ring formation

Conversion of Chloropyridazine to Pyridazinone

The chloropyridazine intermediate undergoes hydrolysis or acidic treatment to convert the chloro substituent to the oxo group, yielding the pyridazinone structure. This step is typically performed under acidic conditions, as described in literature (e.g., J. Chem. Soc. Perkin Trans. 1, 1988).

Step Reagents & Conditions Notes
Acidic hydrolysis of chloropyridazine Acidic medium, reflux Converts chloropyridazine to pyridazinone

Esterification and Final Assembly

The benzoate ester moiety is introduced either by:

  • Direct esterification of the corresponding acid with ethanol, or
  • Coupling of the pyridazinone intermediate with ethyl 4-chlorobenzoate derivatives under basic conditions (e.g., potassium tert-butoxide in N,N-dimethylacetamide at high temperature).
Step Reagents & Conditions Notes
Coupling of chloropyridazine with ethyl 4-chlorobenzoate Potassium tert-butoxide, N,N-dimethylacetamide, high temperature Forms the ethyl 4-(pyridazinyl)benzoate linkage

Purification and Characterization

  • The crude product is purified by standard chromatographic techniques (silica gel column chromatography) using mixtures of ethyl acetate and petroleum ether.
  • Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Conditions Yield (%) Product/Intermediate
1 Cyclization 2-amino-6-methylpyridine + ethyl 4-chloro-3-oxobutanoate PPA, 110–125 °C, 1–5.5 h Moderate Chloromethyl pyridazinone intermediate
2 Hydrolysis Chloropyridazine intermediate Acidic conditions, reflux High Pyridazinone derivative
3 Coupling Pyridazinone + ethyl 4-chlorobenzoate Potassium tert-butoxide, DMAc, heat Moderate to high Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate
4 Purification Crude product Chromatography Pure target compound

Research Findings and Notes

  • The use of polyphosphoric acid is critical for efficient cyclization and ring closure, providing a high degree of control over the formation of the pyridazinone ring system.
  • The chloropyridazine intermediate is a versatile precursor that can be converted to various pyridazinone derivatives by hydrolysis or substitution reactions.
  • The coupling step with ethyl 4-chlorobenzoate under strong base conditions is effective for forming the ester linkage without affecting sensitive functional groups.
  • Yields vary depending on reaction conditions and starting materials, with some steps showing moderate to low yields, indicating potential for optimization.
  • The synthetic route is supported by patent literature (WO2007009913A1) and corroborated by chemical database entries (PubChem CID 226578).

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